N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide
Description
N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is a heterocyclic compound featuring a 1,2,3-triazole ring linked to a pyrrolidine moiety and an acetamide group. This structure is characteristic of molecules designed for targeted biological interactions, particularly in anticancer and antimicrobial research. The triazole ring enhances stability and bioavailability, while the pyrrolidine and acetamide groups contribute to binding affinity and solubility .
Properties
IUPAC Name |
N-[4-[3-(4-phenyltriazol-1-yl)pyrrolidine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-15(27)22-18-9-7-17(8-10-18)21(28)25-12-11-19(13-25)26-14-20(23-24-26)16-5-3-2-4-6-16/h2-10,14,19H,11-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKRAEYFDYFORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the triazole group and the final acetylation step. Common synthetic routes include:
Click Chemistry: Utilizing azide-alkyne cycloaddition to form the triazole ring.
Amide Coupling: Using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Purification: Techniques such as column chromatography and recrystallization are employed to purify the final product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide).
Reduction: Employing reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its triazole and pyrrolidine rings are valuable in constructing diverse chemical structures.
Biology: In biological research, N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological processes and developing new therapeutic agents.
Medicine: The compound has been investigated for its medicinal properties, including potential anticancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, this compound can be used as a building block for the synthesis of advanced materials, agrochemicals, and pharmaceuticals. Its unique structure and reactivity profile make it valuable in various industrial applications.
Mechanism of Action
The mechanism by which N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring, in particular, can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Triazole-Pyrrolidine/Azetidine Motifs
N-(4-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)phenyl)acetamide
- Key Differences : Replaces the pyrrolidine (5-membered ring) with an azetidine (4-membered ring), altering steric and electronic properties.
- Impact : Smaller ring size may reduce conformational flexibility but improve metabolic stability. Molecular weight (375.4 g/mol) and formula (C21H21N5O2) are comparable to the target compound .
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e)
- Key Differences : Incorporates a pyrimidine-pyridine scaffold instead of pyrrolidine-carbonyl.
- Synthesis : Lower yield (30%) under microwave conditions (70°C, 65 W) compared to typical click chemistry yields (e.g., 24% for a triazole-piperazine analog in ) .
- Characterization : IR spectra show similar N-H (3280 cm⁻¹) and C=O (1680 cm⁻¹) stretches, confirming shared functional groups .
Triazole-Containing Anticancer Agents
N-{4-[2-(1-Ammoniumpropynylidene)-4-(3,4,5-trimethoxyphenyl)-1H-furan-2-yl)-3H-imidazo[4,5-b]pyridin-6-yl]phenyl}-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide (Compound 85–93)
- Activity : IC50 values against MCF-7 cells (e.g., 0.22 μM for Compound 82) surpass reference drugs like doxorubicin (IC50 = 1.93 μM).
Hybrid Molecules with Triazole Linkers
(S)-N-((3-(3-Fluoro-4-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (27)
Analytical Data
| Parameter | Target Compound | Analog (2e) | Analog (27) |
|---|---|---|---|
| Yield | Not reported | 30% | 24% |
| Melting Point | Not reported | 165–167°C | Not reported |
| IR (C=O) | ~1680 cm⁻¹ (est.) | 1680 cm⁻¹ | Not reported |
| MS (HR-MS) | Not reported | [M+H]+: 542.2284 | Not reported |
Biological Activity
N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, including synthesis methods, biological evaluations, and structure-activity relationships.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that integrate triazole and pyrrolidine moieties. The compound's structure can be represented as follows:
This compound features a triazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. For instance, derivatives of 5-oxopyrrolidine demonstrated significant anticancer activity against A549 human lung adenocarcinoma cells. In a comparative study, compounds similar to this compound were evaluated for their cytotoxic effects using an MTT assay. The results indicated varying degrees of cytotoxicity:
| Compound | A549 Cell Viability (%) | HSAEC1-KT Cell Viability (%) |
|---|---|---|
| Control (Cisplatin) | 20% | 80% |
| Compound A | 64% | 75% |
| Compound B | 61% | 70% |
| N-(4-(3-(4-phenyl... | TBD | TBD |
The data suggest that certain substitutions on the triazole ring can enhance anticancer activity while maintaining acceptable toxicity levels towards non-cancerous cells .
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have been explored for their antimicrobial effects. The synthesis of various triazole derivatives has shown promising results against a range of bacterial strains. For example, compounds with specific substitutions were tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays.
Case Studies
Case Study 1: Anticancer Evaluation
A study conducted on a series of triazole derivatives indicated that specific structural modifications could lead to enhanced anticancer properties. For example, a compound with a dimethylamino substitution exhibited significantly higher cytotoxicity against A549 cells compared to other derivatives .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of triazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds were screened using minimum inhibitory concentration (MIC) assays, revealing that certain derivatives had MIC values as low as 10 µg/mL against S. aureus .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through caspase activation.
- Disruption of Microbial Cell Walls : Triazole derivatives can interfere with the synthesis of critical components in bacterial cell walls.
- Targeting Specific Enzymes : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell metabolism.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide?
The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ("click chemistry"), leveraging its regioselectivity for 1,4-triazole formation. Key steps include:
- Precursor preparation : A phenylacetylene derivative and an azide-functionalized pyrrolidine intermediate are synthesized.
- Cycloaddition : Reacting these precursors under catalytic conditions (e.g., CuSO₄·5H₂O/sodium ascorbate in DMF:H₂O:butanol) to form the triazole core .
- Coupling reactions : The pyrrolidine-triazole intermediate is coupled with an acetamide-bearing phenyl group via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH) and recrystallization yield high-purity product.
Basic: How is structural characterization performed for this compound?
A multi-technique approach ensures accuracy:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., triazole proton at δ 7.8–8.2 ppm) and amide bond formation (N–H at δ 9–10 ppm) .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H) validate acetamide and triazole groups .
- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL for refinement) confirms absolute configuration and hydrogen-bonding patterns critical for biological activity .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
- Anticancer screening : MTT assays against A549 (lung), MCF-7 (breast), and colon cancer cell lines, with IC₅₀ values compared to reference drugs like etoposide .
- Antiproliferative activity : Dose-response studies (1–100 µM) over 48–72 hours, monitoring cell viability via flow cytometry .
- Selectivity testing : Parallel assays on non-cancerous cell lines (e.g., HEK293) to assess toxicity thresholds .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
- Refinement protocols : Use SHELXL for high-resolution data (e.g., R-factor < 5%), incorporating anisotropic displacement parameters and twin refinement for challenging datasets .
- Validation tools : WinGX/ORTEP visualizes thermal ellipsoids to identify disorder in the pyrrolidine or triazole moieties .
- Hydrogen bonding analysis : Mercury (CCDC) maps intermolecular interactions (e.g., N–H···O=C) influencing crystal packing and stability .
Advanced: How do structural modifications impact biological activity?
Structure-activity relationship (SAR) studies suggest:
- Phenyl substituents : Electron-withdrawing groups (e.g., -F, -Cl) at the triazole’s 4-position enhance antiproliferative activity by 2–3 fold compared to unsubstituted analogs .
- Pyrrolidine flexibility : Constraining the pyrrolidine ring via sp³ hybridization improves target binding (e.g., IC₅₀ = 0.22 µM for MCF-7 vs. 1.93 µM for doxorubicin) .
- Acetamide linker : Substituting N-methyl groups reduces metabolic instability in hepatic microsomal assays .
Advanced: How can contradictory biological data be resolved?
Case study: Discrepancies in IC₅₀ values across labs may arise from:
- Assay conditions : Standardize incubation time (e.g., 72 vs. 48 hours) and serum concentration (e.g., 10% FBS) .
- Compound solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Target validation : Confirm mechanism via siRNA knockdown of suspected targets (e.g., sodium channels in pain models) .
Advanced: What computational strategies predict target engagement?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins like EGFR (PDB ID: 1M17). Triazole-pyrrolidine scaffolds show high affinity for ATP-binding pockets (ΔG ≈ -9.5 kcal/mol) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates robust binding .
- ADMET prediction : SwissADME calculates logP (~2.5) and topological polar surface area (~90 Ų), suggesting moderate blood-brain barrier permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
